molecular formula C7H7F3N2O2S B13633944 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine

4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13633944
M. Wt: 240.21 g/mol
InChI Key: RQEZEBRCITXETB-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both methanesulfonyl and trifluoromethyl groups in the pyridine ring imparts distinct characteristics to this compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps. One common method starts with the reaction of 4,4-dimethoxybutan-2-one with trifluoroacetic acid ethyl ester, followed by a series of reactions to introduce the methanesulfonyl and amine groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methanesulfonyl and trifluoromethyl groups in 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine makes it unique compared to other similar compounds. These functional groups impart specific chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.21 g/mol

IUPAC Name

4-methylsulfonyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2O2S/c1-15(13,14)4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12)

InChI Key

RQEZEBRCITXETB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC=C1)N)C(F)(F)F

Origin of Product

United States

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